molecular formula C14H18N2O B12995894 (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B12995894
M. Wt: 230.31 g/mol
InChI Key: ZQQFXDFMIJMDGL-DRZSPHRISA-N
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Description

(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-c]pyrrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-c]pyrrol core and subsequent functionalization. One common method involves the reaction of a suitable precursor with benzyl and methyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydropyrrolo[3,4-c]pyrrol derivatives with different substituents. Examples include:

  • (3S,3AS,6aR)-5-benzyl-3-ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
  • (3S,3AS,6aR)-5-benzyl-3-propylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Uniqueness

The uniqueness of (3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(1S,3aR,6aS)-5-benzyl-1-methyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-one

InChI

InChI=1S/C14H18N2O/c1-10-12-8-16(9-13(12)14(17)15-10)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,15,17)/t10-,12-,13-/m0/s1

InChI Key

ZQQFXDFMIJMDGL-DRZSPHRISA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN(C[C@@H]2C(=O)N1)CC3=CC=CC=C3

Canonical SMILES

CC1C2CN(CC2C(=O)N1)CC3=CC=CC=C3

Origin of Product

United States

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